molecular formula C7H10N2O2 B12887144 1-Ethyl-3-(methylamino)-1H-pyrrole-2,5-dione CAS No. 607692-32-0

1-Ethyl-3-(methylamino)-1H-pyrrole-2,5-dione

Cat. No.: B12887144
CAS No.: 607692-32-0
M. Wt: 154.17 g/mol
InChI Key: KTNWUQQHUSCUEN-UHFFFAOYSA-N
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Description

1-Ethyl-3-(methylamino)-1H-pyrrole-2,5-dione (CAS 607692-32-0) is a specialized maleimide derivative with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol. This compound belongs to a class of substituted 1H-pyrrole-2,5-diones, which are recognized as privileged structures in medicinal chemistry due to their wide range of pharmacological properties . Structurally related pyrrole-2,5-dione analogues have demonstrated significant biological activities, positioning them as valuable scaffolds in drug discovery . Particularly, research into similar N-methyl 3-aminopyrrole-2,5-diones has revealed promising central nervous system (CNS) activity. Some compounds in this class have shown potent anxiolytic effects in vivo at low doses in established animal models such as the light/dark box and the elevated plus-maze assays . Furthermore, the broader family of 1H-pyrrole-2,5-dione derivatives is under investigation for other therapeutic areas, including anti-inflammatory agents that inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-α . From a chemical synthesis perspective, the compound serves as a versatile building block. Its core maleimide scaffold can be further functionalized, for instance, through enantioselective Michael addition reactions, which are valuable for creating complex, chiral succinimide derivatives for pharmacological testing . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

607692-32-0

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

1-ethyl-3-(methylamino)pyrrole-2,5-dione

InChI

InChI=1S/C7H10N2O2/c1-3-9-6(10)4-5(8-2)7(9)11/h4,8H,3H2,1-2H3

InChI Key

KTNWUQQHUSCUEN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C=C(C1=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-(methylamino)-1H-pyrrole-2,5-dione can be synthesized through several methods. One common approach involves the reaction of ethylamine with maleic anhydride, followed by cyclization to form the pyrrole ring. The reaction conditions typically require a solvent such as toluene and a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-(methylamino)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrrole-2,5-dione derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of 1-ethyl-3-(methylamino)pyrrole.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Pyrrole-2,5-dione derivatives.

    Reduction: 1-Ethyl-3-(methylamino)pyrrole.

    Substitution: N-alkyl or N-acyl derivatives of the original compound.

Scientific Research Applications

1-Ethyl-3-(methylamino)-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism by which 1-ethyl-3-(methylamino)-1H-pyrrole-2,5-dione exerts its effects involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, influencing their structure and function. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its bioactivity.

Comparison with Similar Compounds

Key Observations :

  • The ethyl group at the 1-position in the target compound reduces steric hindrance compared to bulkier substituents (e.g., 4-chlorobenzyl in MI-1) .

Physicochemical Properties

Property This compound IM-93 (Water-Soluble Analog) MI-1 (Chlorobenzyl Derivative)
Molecular Weight (g/mol) 154.17 305.97 394.78
Water Solubility Low (predicted) High (due to sodium salt) Very low (hydrophobic Cl/CF₃)
LogP (Predicted) ~0.5 -1.2 ~3.8
Hydrogen-Bond Acceptors 2 3 4

Analysis :

  • The target compound’s lower molecular weight and simpler substituents result in moderate lipophilicity (LogP ~0.5), favoring membrane permeability but limiting aqueous solubility .
  • In contrast, IM-93’s sodium salt formulation and polar groups (e.g., hydroxyl) enhance water solubility, making it suitable for intravenous administration .
  • MI-1’s chlorobenzyl and trifluoromethyl groups drastically increase LogP, favoring blood-brain barrier penetration but requiring formulation aids for delivery .

Comparison with Analogues :

  • IM-83: Utilizes DMF as a solvent and potassium carbonate for alkylation at 50°C, introducing a propylamino group .
  • MI-1 : Involves para-chlorobenzylamine reacting with dichlorofuran derivatives under controlled conditions .

Critical SAR Factors :

  • Electron-Withdrawing Groups (e.g., Cl, CF₃ in MI-1) enhance electrophilicity, improving covalent binding to kinase active sites .
  • Bulkier Substituents (e.g., pivaloyl in Compound 30) reduce metabolic degradation but may limit target accessibility .

Biological Activity

1-Ethyl-3-(methylamino)-1H-pyrrole-2,5-dione is a heterocyclic organic compound notable for its unique structural features and potential therapeutic applications. With a molecular formula of C_7H_10N_2O_2 and a molecular weight of approximately 154.17 g/mol, this compound has garnered interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its pyrrole structure, which includes two carbonyl groups located at positions 2 and 5. The presence of an ethyl group and a methylamino group contributes to its unique chemical properties and biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example, derivatives of this compound have shown promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve interference with bacterial cell wall synthesis or function.

Anticancer Properties

The compound has been investigated for its anticancer potential. Studies suggest that it can modulate enzyme activities that are crucial in cancer pathways. Specifically, it has been shown to enhance endothelial cell differentiation from mesenchymal stem cells, which may improve therapies for vascular diseases and contribute to tumor suppression mechanisms. A notable study demonstrated that derivatives of this compound inhibited the growth of several cancer cell lines, including colon cancer models, with a GI50 in the nanomolar range (approximately 1.01.6×108M1.0–1.6\times 10^{-8}M) .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory activity. It significantly inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests potential applications in treating inflammatory diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. For instance:

  • Cell Differentiation : The compound promotes the differentiation of mesenchymal stem cells into endothelial cells, which is critical for vascular repair .
  • Enzyme Modulation : It interacts with ATP-binding domains of growth factor receptors (e.g., EGFR and VEGFR2), forming stable complexes that inhibit tumor growth .

Case Studies

StudyFindings
Dubinina et al. (2007)Identified significant inhibition of colon cancer cell lines by derivatives with GI50 values in the low nanomolar range .
Kuznietsova et al. (2016)Demonstrated antioxidant properties alongside low toxicity in animal models .
Garmanchuk et al. (2013)Showed effectiveness against chemically induced colon cancer in rats .

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